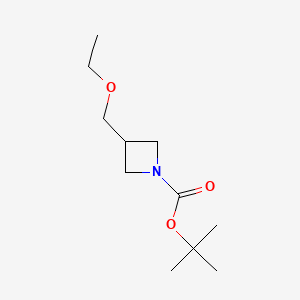
4-(4-Formylphenyl)-2-methoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(4-Formylphenyl)-2-methoxybenzaldehyde” is a complex organic compound. Based on its name, it likely contains a formyl group (-CHO), a methoxy group (-OCH3), and phenyl groups (C6H5). These functional groups suggest that it could be involved in various chemical reactions .
Synthesis Analysis
The synthesis of similar compounds often involves coupling reactions, such as the Suzuki-Miyaura reaction, which is important for the synthesis of many inhibitors of serine proteases . Other methods like mechanochemical synthesis, microwave synthesis, multicomponent reaction, multistep synthesis, and linker exchange strategies could also be potentially used .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques like FT-IR spectroscopy, dispersive Raman spectroscopy, and theoretical DFT/B3LYP/6-311++G (d, p) calculations . The structure is likely to be complex due to the presence of multiple functional groups .Chemical Reactions Analysis
Similar compounds are known to participate in various chemical reactions. For example, they can be used in the fabrication of covalent organic frameworks (COFs) for environmental remediation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various analytical techniques. For example, the melting point can be determined experimentally . Other properties like molecular weight can be calculated based on the molecular formula .科学的研究の応用
Organic Synthesis and Suzuki-Miyaura Reaction
4-(4-Formylphenyl)-2-methoxybenzaldehyde (abbreviated as 4FPBA) serves as a valuable synthetic intermediate in organic chemistry. One notable application is its involvement in the Suzuki-Miyaura cross-coupling reaction. This reaction allows the construction of carbon-carbon bonds, making it essential for the synthesis of various inhibitors, pharmaceuticals, and functional materials .
Covalent Organic Frameworks (COFs)
COFs are porous, crystalline materials with intriguing properties. Researchers have explored 4FPBA as a building block for constructing COFs. For instance, 4FPBA can undergo [3 + 4] condensation with other suitable linkers to form 3D COFs with specific topologies. These COFs exhibit unique porosity and can be tailored for applications such as gas storage, catalysis, and separation processes .
Photophysical Properties and Sensing
The methoxy group in 4FPBA influences its photophysical properties. Researchers investigate its fluorescence behavior, absorption spectra, and photochemical reactivity. These properties make it suitable for sensing applications, such as detecting specific analytes or environmental changes.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(4-formylphenyl)-2-methoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-18-15-8-13(6-7-14(15)10-17)12-4-2-11(9-16)3-5-12/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLBLDFGXYGVJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)C=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801233363 |
Source


|
| Record name | [1,1′-Biphenyl]-4,4′-dicarboxaldehyde, 3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801233363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Formylphenyl)-2-methoxybenzaldehyde | |
CAS RN |
1426958-52-2 |
Source


|
| Record name | [1,1′-Biphenyl]-4,4′-dicarboxaldehyde, 3-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1426958-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1′-Biphenyl]-4,4′-dicarboxaldehyde, 3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801233363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-3-{2-[(2-Amino-5-chloropyridin-3-yl)oxy]ethoxy}-5-chloropyridine](/img/structure/B581693.png)



![(Z)-[Amino(4-aminophenyl)methylidene]amino 4-chlorobenzoate](/img/structure/B581700.png)



amine hydrochloride](/img/structure/B581706.png)



